molecular formula C12H13N3 B1428535 1-Phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine CAS No. 1395493-35-2

1-Phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine

Cat. No.: B1428535
CAS No.: 1395493-35-2
M. Wt: 199.25 g/mol
InChI Key: CLJFBQFORGCVGB-UHFFFAOYSA-N
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Description

1-Phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine is a heterocyclic compound that has garnered significant interest in the fields of medicinal and synthetic chemistry. This compound is characterized by its unique structure, which includes a pyrazolo[3,4-c]pyridine core fused with a phenyl ring. The presence of this core structure imparts unique chemical and biological properties to the compound, making it a valuable subject of study.

Mechanism of Action

Target of Action

The primary target of 1-Phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine is activated factor X (FXa) . FXa is a crucial enzyme in the coagulation cascade, responsible for the conversion of prothrombin to thrombin, which in turn leads to fibrin clot formation .

Mode of Action

This compound acts as a direct inhibitor of FXa . It binds in the active site of FXa, acting as a competitive inhibitor . This compound inhibits free as well as prothrombinase- and clot-bound FXa activity in vitro .

Biochemical Pathways

By inhibiting FXa, this compound reduces thrombin generation . This results in an indirect inhibition of platelet aggregation, as thrombin is a potent platelet activator . Therefore, the compound affects the coagulation cascade and platelet activation pathways, reducing the risk of thrombus formation .

Pharmacokinetics

This compound has good bioavailability, low clearance, and a small volume of distribution in animals and humans . Its elimination pathways include renal excretion, metabolism, and biliary/intestinal excretion . A sulfate conjugate of Ο-demethyl apixaban (O-demethyl apixaban sulfate) has been identified as the major circulating metabolite of apixaban in humans, but it is inactive against human FXa .

Result of Action

The molecular and cellular effects of this compound’s action include a reduction in thrombin generation and an indirect inhibition of platelet aggregation . This leads to a decrease in thrombus formation, which can prevent thromboembolic diseases .

Action Environment

While specific environmental factors influencing the action, efficacy, and stability of this compound are not mentioned in the sources, it’s important to note that factors such as pH, temperature, and the presence of other substances can potentially affect the activity and stability of many compounds

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of phenylhydrazine with 1,3-dicarbonyl compounds, followed by cyclization to form the pyrazolo[3,4-c]pyridine ring system. The reaction conditions often include the use of acidic or basic catalysts, elevated temperatures, and solvents such as ethanol or acetic acid .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-throughput screening and optimization techniques helps in refining the reaction conditions to achieve maximum efficiency .

Chemical Reactions Analysis

Types of Reactions: 1-Phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include N-oxides, reduced derivatives, and substituted pyrazolo[3,4-c]pyridines, each with distinct chemical and biological properties .

Scientific Research Applications

1-Phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness: 1-Phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine is unique due to its specific structural features and the presence of a phenyl ring fused to the pyrazolo[3,4-c]pyridine core. This structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and its potential as a bioactive molecule further highlight its uniqueness compared to similar compounds .

Properties

IUPAC Name

1-phenyl-4,5,6,7-tetrahydropyrazolo[3,4-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3/c1-2-4-11(5-3-1)15-12-9-13-7-6-10(12)8-14-15/h1-5,8,13H,6-7,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLJFBQFORGCVGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=C1C=NN2C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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